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molecular formula C11H8O4 B8301610 3-methyl-1-oxo-1H-isochromene-7-carboxylic acid

3-methyl-1-oxo-1H-isochromene-7-carboxylic acid

Cat. No. B8301610
M. Wt: 204.18 g/mol
InChI Key: XSFAMEKADOMGBK-UHFFFAOYSA-N
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Patent
US08853242B2

Procedure details

Under oxygen atmosphere, a mixture of 4-allyl isophthalic acid (500 mg), bis(acetonitrile)dichloropalladium (629 mg), sodium carbonate (514 mg), and THF (30 mL) was stirred at room temperature for 4 hours. The insoluble material of the reaction mixture was separated by filtration, and the filtrate was concentrated under reduced pressure. A mixture of the resulting residue and DMF (5 mL) was diluted with 1M hydrochloric acid, and the precipitate was collected by filtration to obtain 3-methyl-1-oxo-1H-isochromene-7-carboxylic acid (112 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
bis(acetonitrile)dichloropalladium
Quantity
629 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[C:13]([OH:15])=[O:14])[CH:2]=[CH2:3].C(=O)([O-])[O-].[Na+].[Na+]>CC#N.CC#N.Cl[Pd]Cl.C1COCC1>[CH3:3][C:2]1[O:14][C:13](=[O:15])[C:5]2[C:4]([CH:1]=1)=[CH:12][CH:11]=[C:7]([C:8]([OH:10])=[O:9])[CH:6]=2 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C=C)C1=C(C=C(C(=O)O)C=C1)C(=O)O
Name
Quantity
514 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
bis(acetonitrile)dichloropalladium
Quantity
629 mg
Type
catalyst
Smiles
CC#N.CC#N.Cl[Pd]Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble material of the reaction mixture was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
A mixture of the resulting residue and DMF (5 mL)
ADDITION
Type
ADDITION
Details
was diluted with 1M hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1OC(C2=CC(=CC=C2C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg
YIELD: CALCULATEDPERCENTYIELD 22.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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